5-Chloro-2-methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

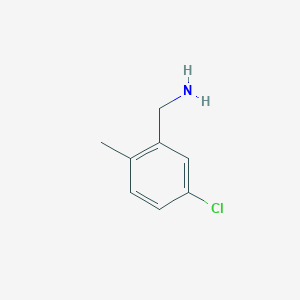

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDWGQCDPGFBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373999 | |

| Record name | 5-Chloro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27917-13-1 | |

| Record name | 5-Chloro-2-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 27917-13-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block in Modern Synthesis

An In-depth Technical Guide to 5-Chloro-2-methylbenzylamine (CAS: 27917-13-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound is a substituted benzylamine that serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a chlorine atom at the 5-position and a methyl group at the 2-position—offers distinct steric and electronic properties that are leveraged in the fields of medicinal chemistry and materials science. The presence of a reactive primary amine ortho to a methyl group and meta to a chlorine atom provides a versatile scaffold for constructing pharmaceutical and agrochemical agents.[1] Chlorine, in particular, is a vital component in many FDA-approved drugs, utilized to modulate factors such as metabolic stability, binding affinity, and membrane permeability.[2][3] This guide provides an in-depth examination of the synthesis, properties, reactivity, and handling of this compound, offering field-proven insights and detailed protocols for its application.

Part 1: Core Physicochemical & Structural Data

A foundational understanding of a compound's physical properties is paramount for its effective use in experimental design, including reaction setup, solvent selection, and purification strategies.

Structural and Chemical Identity

The compound is structurally defined as a benzene ring substituted with a chloromethyl group and an aminomethyl group.

Caption: Chemical Structure of this compound.

Physicochemical Properties Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 27917-13-1 | [4][5][6] |

| Molecular Formula | C₈H₁₀ClN | [1][4][6] |

| Molecular Weight | 155.62 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| IUPAC Name | (5-chloro-2-methylphenyl)methanamine | [6] |

| Synonyms | 1-(5-Chloro-2-methylphenyl)methanamine, 2-Methyl-5-chlorobenzylamine | [1][4][6] |

| InChI Key | WXDWGQCDPGFBEN-UHFFFAOYSA-N | [6] |

| SMILES | Cc1ccc(Cl)cc1CN |

Part 2: Synthesis Protocol and Mechanistic Insight

The most direct and widely adopted synthetic route to this compound is the chemical reduction of its nitrile precursor, 5-Chloro-2-methylbenzonitrile. This transformation is highly efficient and exemplifies a fundamental method for the preparation of primary amines.

Causality: The Logic of Nitrile Reduction

The conversion of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a cornerstone of organic synthesis. This pathway is favored for several reasons:

-

Precursor Availability: Substituted benzonitriles are often readily accessible starting materials.

-

High Yield: Modern reducing agents can effect this transformation with high efficiency and selectivity.

-

Atom Economy: The reaction is an addition reaction, incorporating hydrogen atoms with no loss of heavy atoms.

Lithium aluminum hydride (LiAlH₄) is a particularly potent reducing agent, capable of reducing the polar carbon-nitrogen triple bond. It serves as a source of hydride ions (H⁻), which act as strong nucleophiles.[7][8] The reaction requires a stoichiometric amount of the hydride to reduce the nitrile to an intermediate imine, which is then further reduced to the amine.[7][9] An aqueous or acidic workup is necessary to quench the reaction and protonate the resulting amino-aluminate complex to liberate the free primary amine.[7][8][9]

Caption: General workflow for the synthesis of this compound.

Field-Proven Synthesis Protocol: LiAlH₄ Reduction

This protocol describes a standard laboratory-scale synthesis. Causality Note: The use of anhydrous solvent (THF or diethyl ether) is critical, as LiAlH₄ reacts violently with water. The reaction is performed under an inert atmosphere (N₂ or Ar) to prevent quenching of the reagent by atmospheric moisture.

Materials:

-

5-Chloro-2-methylbenzonitrile (1.0 equiv)

-

Lithium aluminum hydride (LiAlH₄, ~1.5-2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard reflux and extraction glassware, inert atmosphere setup

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere of nitrogen, add anhydrous THF to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel.

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add the LiAlH₄ powder to the stirred THF. [Expertise Insight: Adding LiAlH₄ slowly to the solvent at 0 °C helps to control the initial exotherm and ensures a fine, reactive slurry.]

-

Substrate Addition: Dissolve 5-Chloro-2-methylbenzonitrile in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ slurry over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add deionized water (X mL, where X = grams of LiAlH₄ used) to quench the excess LiAlH₄. Follow with the dropwise addition of 15% NaOH solution (X mL), and finally, more deionized water (3X mL). [Trustworthiness: This specific sequential addition (the Fieser method) is a validated procedure designed to produce a granular, easily filterable aluminum salt precipitate, simplifying product isolation.]

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. Dissolve the residue in a suitable extraction solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Part 3: Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its primary amine. This nucleophilic and basic center is the primary site for derivatization, allowing for its incorporation into larger, more complex molecular frameworks.

Core Reactivity: The Role of Amine Protection

In multi-step syntheses, the primary amine of this compound must often be "protected" to prevent it from interfering with subsequent chemical transformations.[10][11] This is achieved by converting the amine into a less reactive functional group, typically a carbamate, which can be cleanly removed later in the synthetic sequence.[10]

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of installation and its stability to a wide range of reaction conditions, yet facile removal under acidic conditions.[11][12][13]

Caption: The Boc protection/deprotection cycle for primary amines.

Protocol: Boc Protection of this compound

This protocol provides a self-validating system for the protection of the amine functionality.

Materials:

-

This compound (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv)

-

Triethylamine (TEA, 1.2 equiv) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask with a magnetic stir bar.

-

Base Addition: Add TEA (1.2 equiv) to the solution and stir for 5 minutes at room temperature. [Expertise Insight: TEA acts as a base to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the protected product.]

-

Protection Reagent: Add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise to the stirred mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting amine and the appearance of the less polar Boc-protected product.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[12] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography if needed.[12]

Part 4: Analytical Characterization Workflow

Rigorous analytical validation is non-negotiable to ensure the identity and purity of this compound before its use in sensitive applications like drug development. A multi-technique approach is required.[14][15]

Summary of Analytical Methods

| Technique | Purpose | Expected Results for this compound |

| HPLC-UV | Quantify chemical purity by separating the main compound from impurities. | A major peak corresponding to the product, with purity typically >95-99%. The retention time depends on the specific method.[14] |

| LC-MS | Confirm molecular weight and provide fragmentation data for structural confirmation. | Expected [M+H]⁺ ion at m/z 156.0575, corresponding to the protonated molecule (C₈H₁₁ClN⁺).[16] |

| ¹H NMR | Elucidate the proton environment to confirm the precise chemical structure. | Predicted shifts (CDCl₃, δ): ~7.2-7.0 (Ar-H), ~3.8 (Ar-CH₂-N), ~2.3 (Ar-CH₃), ~1.5 (NH₂). |

| FTIR | Identify key functional groups present in the molecule. | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C-H stretching (aromatic/aliphatic), and C-Cl stretching (~600-800 cm⁻¹). |

Protocol: Purity and Identity Verification by HPLC-MS

This protocol outlines a general method for analyzing this compound. Optimization may be required based on the specific instrumentation.

Methodology:

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[17][18] Create a working solution by diluting the stock to ~10 µg/mL with the initial mobile phase.

-

Chromatographic Conditions:

-

Instrument: UPLC/HPLC system coupled to a mass spectrometer (e.g., Q-Orbitrap or Q-TOF).[17][18]

-

Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full MS scan from m/z 100-500.

-

Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ adduct (m/z 156.0575) to confirm its presence and retention time. Integrate the UV chromatogram (e.g., at 254 nm) to calculate the purity as the area percentage of the main peak.

-

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is essential when handling any chemical intermediate. The information below is synthesized from authoritative safety data sheets.

Hazard and Precautionary Summary

| Category | Information | Source(s) |

| GHS Pictograms | GHS05 (Corrosion) | |

| Signal Word | Danger | [19] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [19] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [19] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, tightly fitting safety goggles, face shield, and a lab coat. Handle only in a chemical fume hood. | [19][20] |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. Store locked up. | [20][21] |

| Incompatible Materials | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, carbon dioxide (CO₂). | [20] |

References

- 1. CAS 27917-13-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 27917-13-1 [m.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. PubChemLite - this compound (C8H10ClN) [pubchemlite.lcsb.uni.lu]

- 17. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - Yu - Annals of Translational Medicine [atm.amegroups.org]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

5-Chloro-2-methylbenzylamine: A Technical Overview of a Key Synthetic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable building block in organic synthesis. Its distinct substitution pattern—a chlorine atom and a methyl group on the benzene ring, combined with a reactive aminomethyl group—makes it a versatile intermediate for creating more complex molecular architectures. This document provides a consolidated overview of its core structural information, physicochemical properties, and safety data. While its primary utility lies in the synthesis of pharmaceutical and agrochemical compounds, publicly available, detailed experimental protocols and specific application examples remain limited, reflecting its role as a specialized, non-commodity chemical intermediate.

Core Structural and Chemical Identity

This compound is an organic compound featuring a benzylamine core substituted with a methyl group at position 2 and a chlorine atom at position 5 of the aromatic ring.[1] The presence of these functional groups dictates its reactivity and potential applications in synthetic chemistry.

Structural Identifiers

Accurate identification of chemical compounds is critical for regulatory compliance, procurement, and scientific communication. The universally recognized identifiers for this compound are provided below.

| Identifier | Value | Source(s) |

| SMILES | Cc1ccc(Cl)cc1CN | [2] |

| InChI | 1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | [1][2] |

| InChIKey | WXDWGQCDPGFBEN-UHFFFAOYSA-N | [2][3] |

The structure of this compound is visualized in the diagram below.

Caption: 2D structure of this compound.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical is a prerequisite for its handling, storage, and use in any experimental setting.

Physicochemical Properties

The compound is typically supplied as a solid or a colorless to pale yellow liquid, depending on its purity.[1][2] The amine group confers basic properties, allowing it to form salts with acids.[1] It is expected to have moderate to high solubility in polar organic solvents.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN | [2][4][5] |

| Molecular Weight | 155.62 g/mol | [2][4][5] |

| CAS Number | 27917-13-1 | [1][4] |

| Appearance | Solid or colorless to pale yellow liquid | [1][2] |

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

GHS Pictogram: GHS05 (Corrosion)[2]

-

Signal Word: Danger[2]

-

Hazard Statement: H318 (Causes serious eye damage)[2]

-

Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personnel handling this compound should consult the full Safety Data Sheet (SDS) provided by the supplier and use personal protective equipment (PPE), including safety goggles and gloves. Work should be conducted in a well-ventilated fume hood.

Synthesis and Characterization

Plausible Synthetic Pathways

Based on established principles of organic chemistry, two primary retrosynthetic routes are logical for the preparation of this compound. These serve as a conceptual framework for a synthetic chemist, though specific reaction conditions would require experimental optimization.

-

Reduction of 5-Chloro-2-methylbenzonitrile: The catalytic hydrogenation or chemical reduction (e.g., using lithium aluminum hydride) of the corresponding benzonitrile is a standard method for preparing benzylamines.

-

Reductive Amination of 5-Chloro-2-methylbenzaldehyde: The reaction of the corresponding benzaldehyde with ammonia, followed by in-situ or subsequent reduction of the resulting imine, is another fundamental and widely used method for amine synthesis.

The logical flow for these potential synthetic routes is illustrated below.

Caption: Plausible synthetic pathways to this compound.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of this compound. A typical characterization workflow would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the presence and integration of aromatic, methyl, and aminomethyl protons. ¹³C NMR to identify all unique carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as N-H stretching of the primary amine and C-Cl stretching.

-

Mass Spectrometry (MS): To confirm the molecular weight and analyze fragmentation patterns to further corroborate the structure.

-

Chromatography: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess purity.

Note: As of this writing, verified, publicly accessible ¹H NMR, ¹³C NMR, IR, or mass spectra for this specific compound (CAS 27917-13-1) have not been identified. Researchers must rely on their own analytical data to verify the structure and purity of purchased or synthesized material.

Applications in Research and Development

This compound is categorized as a chemical building block for use in organic synthesis.[2] Its utility stems from the ability to use the primary amine as a nucleophile or as a handle for further functionalization, allowing for its incorporation into larger, more complex molecules. It is primarily intended for research and development purposes, particularly in the discovery phases for new pharmaceuticals and agrochemicals.[1][4] However, specific, publicly documented examples of its use as a direct precursor to commercialized products are not available at this time.

Conclusion

This compound is a well-defined chemical entity with established structural identifiers and a clear safety profile. Its value to the scientific community lies in its potential as a versatile intermediate for synthesizing novel compounds in the pharmaceutical and agrochemical sectors. The lack of detailed, published synthesis protocols and specific application case studies underscores its role as a specialized reagent for early-stage research and development rather than a large-scale commodity chemical. Researchers employing this compound should perform rigorous in-house analytical characterization to validate its identity and purity before use in synthetic campaigns.

References

An In-Depth Technical Guide to 1-(5-Chloro-2-methylphenyl)methanamine for Researchers and Drug Development Professionals

Introduction: Decoding a Key Pharmaceutical Building Block

1-(5-Chloro-2-methylphenyl)methanamine, a substituted benzylamine, is a crucial chemical intermediate in the landscape of modern medicinal chemistry. Its structural features—a chlorinated and methylated phenyl ring attached to a methanamine group—make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Understanding the nuances of this compound, from its fundamental properties to its synthetic pathways and applications, is paramount for researchers and scientists engaged in the discovery and development of novel therapeutics. This guide provides a comprehensive technical overview of 1-(5-Chloro-2-methylphenyl)methanamine, offering insights into its nomenclature, physicochemical characteristics, synthesis, and pivotal role in pharmaceutical research.

Nomenclature and Identification: A Compound of Many Names

In scientific literature and commercial catalogs, 1-(5-Chloro-2-methylphenyl)methanamine is known by several synonyms. Clarity in nomenclature is essential for accurate sourcing and unambiguous communication in a research context.

The most commonly used and IUPAC-accepted names are:

-

Systematic Name: 1-(5-Chloro-2-methylphenyl)methanamine

-

Common Synonym: 5-Chloro-2-methylbenzylamine[1]

Other alternate names include:

-

(5-chloro-2-methylphenyl)methanamine

-

Benzenemethanamine, 5-chloro-2-methyl-

-

2-Methyl-5-chlorobenzylamine

For unequivocal identification, the CAS Number 27917-13-1 should be used.[1]

Physicochemical Properties: A Data-Driven Overview

The physical and chemical properties of 1-(5-Chloro-2-methylphenyl)methanamine are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1] |

| CAS Number | 27917-13-1 | [1] |

| Physical Form | Solid | vendor data |

| InChI | 1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3 | vendor data |

| InChI Key | WXDWGQCDPGFBEN-UHFFFAOYSA-N | vendor data |

| SMILES | Cc1ccc(Cl)cc1CN | vendor data |

Synthesis and Mechanistic Insights: Crafting the Core Scaffold

The synthesis of 1-(5-Chloro-2-methylphenyl)methanamine can be approached through several routes, primarily involving the reduction of a nitrile or the reductive amination of an aldehyde. A common and efficient laboratory-scale synthesis involves the reduction of 5-chloro-2-methylbenzonitrile.

Experimental Protocol: Reduction of 5-Chloro-2-methylbenzonitrile

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

5-Chloro-2-methylbenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., sodium sulfate)

-

Hydrochloric acid (for salt formation, if desired)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of a reducing agent (e.g., lithium aluminum hydride) in an anhydrous solvent (e.g., diethyl ether or THF).

-

Addition of Precursor: A solution of 5-chloro-2-methylbenzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature). The addition rate should be managed to control any exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for a period determined by reaction monitoring (e.g., by thin-layer chromatography) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water and then an aqueous sodium hydroxide solution at 0 °C to decompose the excess reducing agent and the aluminum salts.

-

Workup: The resulting precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(5-Chloro-2-methylphenyl)methanamine.

-

Purification: The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical as reducing agents like LiAlH₄ react violently with water.

-

Controlled Addition: The dropwise addition of the nitrile solution helps to manage the exothermic nature of the reduction reaction, preventing side reactions and ensuring safety.

-

Careful Quenching: The sequential addition of water and base is a standard and safe procedure for quenching LiAlH₄ reactions, leading to the formation of granular, easily filterable salts.

Caption: A generalized workflow for the synthesis of 1-(5-Chloro-2-methylphenyl)methanamine.

Applications in Drug Discovery and Development: A Versatile Building Block

The utility of 1-(5-Chloro-2-methylphenyl)methanamine in medicinal chemistry stems from its ability to be incorporated into larger, more complex molecules. The primary amine group serves as a key reactive handle for forming amide, sulfonamide, and imine linkages, which are prevalent in many drug scaffolds. The substituted phenyl ring provides a platform for modulating physicochemical properties such as lipophilicity and for establishing specific interactions with biological targets.

While specific, publicly disclosed pharmaceutical agents directly incorporating this exact fragment can be proprietary, the broader class of substituted benzylamines is integral to numerous therapeutic areas. For instance, they are found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The chloro and methyl substituents on the phenyl ring can influence the metabolic stability and binding affinity of the final drug candidate.

For example, in the synthesis of certain kinase inhibitors, a substituted benzylamine moiety can be crucial for occupying a specific pocket in the ATP-binding site of the enzyme. The chloro group can act as a bioisostere for other functional groups and can also enhance binding through halogen bonding. The methyl group can provide favorable steric interactions and improve metabolic stability by blocking potential sites of oxidation.

The development of novel benzylamine derivatives continues to be an active area of research, with a focus on creating compounds with improved potency, selectivity, and pharmacokinetic profiles.[2][3]

Safety and Handling: A Necessary Precaution

As with any chemical reagent, proper safety precautions must be observed when handling 1-(5-Chloro-2-methylphenyl)methanamine. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal.

General Safety Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion: An Essential Tool for the Medicinal Chemist

1-(5-Chloro-2-methylphenyl)methanamine is a valuable and versatile building block in the arsenal of the medicinal chemist. Its well-defined structure and reactive primary amine group provide a reliable starting point for the synthesis of diverse and complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the pursuit of novel drug discovery and development.

References

Navigating the Safe Handling of 5-Chloro-2-methylbenzylamine: A Technical Guide for Researchers

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 5-Chloro-2-methylbenzylamine (CAS No: 27917-13-1). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. The information presented herein is curated from authoritative safety data sheets and chemical databases to provide a comprehensive and actionable resource.

Core Hazard Profile of this compound

This compound is a substituted benzylamine derivative with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol .[1] While its primary application is in chemical synthesis and as a building block in pharmaceutical research, it is imperative to recognize its significant hazard potential. The principal and most severe hazard associated with this compound is its potential to cause serious eye damage.

GHS Classification:

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the key classifications are:

-

Hazard Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H318 - Causes serious eye damage.

This classification underscores the critical need for stringent eye protection when handling this substance. While some related compounds exhibit skin irritation or other toxicities, the primary documented hazard for this specific chemical is ocular.[2][3]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy for handling this compound relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls:

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] A certified chemical fume hood is strongly recommended, especially when working with the solid form to avoid the generation of dust or when handling solutions to control vapors.[5]

-

Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any workstation where this chemical is handled.[6]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield (minimum 8-inch). Must be compliant with EN 166 (EU) or NIOSH (US) standards.[5][7] | To prevent contact with the eyes, which can cause serious and potentially irreversible damage. |

| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. A lab coat or chemical-resistant apron should be worn.[7][8] | To prevent skin contact, which may cause irritation. Contaminated gloves must be disposed of properly.[7] |

| Respiratory Protection | Generally not required for small-scale use in a fume hood. If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[6] | To prevent inhalation of airborne particles, especially if engineering controls are insufficient. |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is fundamental to mitigating the risks associated with this compound.

Handling:

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of each workday.[7] Avoid eating, drinking, or smoking in areas where the chemical is handled.

-

Dispensing: When weighing and dispensing the solid, do so in a designated area, preferably within a fume hood, to minimize the risk of airborne dust.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

Storage:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[4]

-

Storage Class: This compound is classified under Storage Class 6.1C, which includes combustible, acute toxic category 3 toxic compounds or compounds causing chronic effects.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a swift and informed response is crucial.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[4]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: Thermal decomposition can produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection. Evacuate personnel to a safe area.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup: For a solid spill, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. For a liquid spill, contain the spillage and then collect it with an inert absorbent material.[7]

Experimental Protocol: Spill Cleanup

This protocol outlines the steps for safely managing a small-scale spill of solid this compound in a laboratory setting.

Materials:

-

Spill kit containing:

-

Inert absorbent material (e.g., vermiculite, sand)

-

Two pairs of chemical-resistant gloves

-

Safety goggles and a face shield

-

Disposable lab coat or apron

-

Shoe covers

-

Plastic bags for waste disposal

-

Dustpan and brush (or other suitable tools for collecting solid waste)

-

Warning signs

-

Procedure:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

-

Don PPE: Put on all required personal protective equipment.

-

Contain the Spill: If it is a solid, carefully cover the spill with an inert absorbent material to prevent the generation of dust.

-

Collect the Material: Carefully sweep the spilled material and absorbent into a dustpan and place it in a labeled plastic bag for hazardous waste.

-

Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials in a separate labeled bag for hazardous waste.

-

Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

-

Report the Incident: Report the spill to the laboratory supervisor or safety officer.

Visualization of Risk Assessment Workflow

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling this compound.

Caption: A workflow diagram for risk assessment when handling this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | 27917-13-1 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. biosynth.com [biosynth.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. benchchem.com [benchchem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Solubility of 5-Chloro-2-methylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-2-methylbenzylamine (C₈H₁₀ClN), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination, offering a self-validating framework for researchers. We will explore the physicochemical properties of the molecule, predict its solubility profile based on structural analysis, and provide a detailed, step-by-step protocol for empirical validation using the widely accepted shake-flask method.

Introduction: Understanding this compound

This compound is an aromatic amine with a distinct molecular architecture that dictates its physical and chemical properties.[1][2][3] Its structure, featuring a benzene ring substituted with a chloro group, a methyl group, and an aminomethyl group, provides multiple sites for interaction with solvent molecules.

-

Chemical Structure:

-

Molecular Weight: 155.62 g/mol [3]

-

Appearance: Typically a colorless to pale yellow liquid or solid.[1]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

Key Molecular Features Influencing Solubility:

-

Chloro and Methyl Substituents: These groups increase the molecule's lipophilicity and size, which can slightly decrease solubility in highly polar solvents like water but enhance it in nonpolar organic solvents.

Impact of Solvent Polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amine group, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, THF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the amine's N-H protons. Good solubility is expected.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring of the solute will interact well with these solvents. While the polar amine group detracts from this, overall moderate to good solubility can be anticipated, particularly in aromatic solvents like toluene.

The diagram below illustrates the relationship between the solute's structural features and solvent characteristics.

Caption: Factors influencing the solubility of this compound.

Qualitative Solubility Profile

While extensive quantitative public data is limited, a qualitative solubility profile can be reliably predicted based on the molecule's structure and established chemical principles.

| Solvent Class | Example Solvents | Relative Polarity | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | High | Strong hydrogen bonding between the solvent's hydroxyl group and the solute's amine group. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile | Medium-High | High | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Aromatic | Toluene, Benzene | Low | High | "Like dissolves like" principle; strong van der Waals interactions between aromatic rings. |

| Halogenated | Dichloromethane (DCM) | Medium | High | Favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether | Low | Moderate | The ether can accept a hydrogen bond, but overall polarity is low. |

| Aliphatic | Hexane, Heptane | Very Low | Low | Mismatch in polarity; the polar amine group limits solubility in purely nonpolar solvents. |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain precise, quantitative data, an empirical approach is necessary. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[6][7][8][9] This protocol provides a self-validating system by ensuring that a true thermodynamic equilibrium is reached.

Materials & Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Acetonitrile, Toluene, Hexane)

-

Equipment:

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator within a temperature-controlled incubator (e.g., set to 25 °C)

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Experimental Workflow Diagram

References

- 1. CAS 27917-13-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 27917-13-1 [m.chemicalbook.com]

- 5. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 6. enamine.net [enamine.net]

- 7. scribd.com [scribd.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

5-Chloro-2-methylbenzylamine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 5-Chloro-2-methylbenzylamine

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the stability and optimal storage conditions for this compound (CAS No: 27917-13-1).[1] Aimed at researchers, scientists, and professionals in drug development, this guide synthesizes critical information from safety data sheets and fundamental chemical principles to ensure the long-term integrity of this compound in a laboratory setting.

Introduction: Understanding the Compound

This compound is a substituted benzylamine derivative.[2] Its molecular structure, featuring a benzyl group with chloro and methyl substituents attached to an amine functional group, makes it a valuable building block in organic synthesis and medicinal chemistry.[2][3][4] The reactivity of the amine group and the influence of the substituted aromatic ring dictate its stability profile. This guide will elucidate the factors that can compromise the purity of this compound and provide scientifically grounded protocols for its proper handling and storage.

Chemical Profile and Intrinsic Stability

A foundational understanding of the compound's properties is crucial for its effective management.

-

Reactivity: The primary locus of reactivity is the amine (NH₂) group, which is basic and nucleophilic. The aromatic ring can also undergo reactions, but the benzylamine moiety is the most relevant to storage stability. Benzylamines are generally stable under recommended storage conditions but are susceptible to degradation from specific environmental factors.[6]

Critical Factors Influencing Stability

Several environmental and chemical factors can adversely affect the stability of this compound. Understanding the causality behind these factors is key to preventing degradation.

Atmospheric Exposure (Oxygen and Carbon Dioxide)

The amine group in benzylamines is susceptible to both oxidation and reaction with atmospheric carbon dioxide.

-

Oxidation: Exposure to air, particularly in the presence of light or trace metal catalysts, can lead to the oxidation of the benzylamine. This process can form corresponding imines and, upon further degradation, benzaldehyde derivatives.

-

Reaction with Carbon Dioxide: Amines can react with CO₂ to form carbamate salts. While this reaction is often reversible upon heating, it represents a purity issue. Some safety data sheets for similar benzylamines explicitly note sensitivity to carbon dioxide and recommend storage under an inert gas.[6]

Temperature and Light

-

Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While stable at room temperature, prolonged exposure to heat should be avoided.[6] Thermal decomposition can lead to the release of irritating and toxic gases, such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride (HCl).[6][7]

-

Photolytic Degradation: Many aromatic compounds are sensitive to light, particularly UV radiation. Energy from light can promote oxidative degradation pathways. Therefore, storing the compound in a dark place is a critical precaution.[8]

Chemical Incompatibilities

Co-storage or mixing with certain classes of chemicals can lead to vigorous and hazardous reactions, resulting in the complete degradation of the compound.

-

Strong Oxidizing Agents: These will readily react with the amine group, leading to rapid and potentially exothermic degradation.

-

Acids, Acid Anhydrides, and Acid Chlorides: As a base, this compound will undergo a strong exothermic neutralization reaction with acids.[6][7][9]

-

Carbon Dioxide (CO₂): As mentioned, direct contact with CO₂ can lead to carbamate formation.[6][7][9]

Potential Degradation Pathways

The primary degradation pathways for this compound under typical storage conditions involve oxidation and reaction with atmospheric CO₂. While specific degradation products from chlorination processes have been studied for benzylamines, these are less relevant to storage than to water treatment scenarios.[10]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, the following storage and handling protocols are essential. These are synthesized from multiple safety data sheets.[6][7][8][11][12]

| Parameter | Recommendation | Rationale |

| Container | Tightly sealed, airtight container.[6][11] | Prevents exposure to air (O₂) and moisture. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[7][9] | Mitigates oxidation and reaction with atmospheric CO₂. |

| Temperature | Cool, dry, and well-ventilated area.[6][8][9] | Reduces the rate of potential degradation reactions. |

| Light Exposure | Store in a dark place or use an amber/opaque container.[8] | Prevents photolytic (light-induced) degradation. |

| Incompatibles | Store separately from acids, strong oxidizing agents, and acid chlorides.[6][7][9] | Avoids hazardous chemical reactions and degradation. |

| Container Handling | Containers that have been opened must be carefully resealed and kept upright. | Prevents leakage and re-exposure to the atmosphere. |

Methodology for Stability Assessment

A self-validating experimental protocol is necessary to empirically determine the stability of a specific batch of this compound under defined stress conditions. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment of such compounds.[13][14]

Experimental Workflow

Caption: Experimental workflow for assessing the stability of this compound.

Step-by-Step Protocol

-

Initial Analysis (T=0):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Analyze using a validated HPLC method to determine the initial purity. This serves as the baseline.

-

-

Sample Preparation for Stress Testing:

-

Aliquot small, equal amounts of the solid compound into several vials suitable for the stress conditions (e.g., amber glass vials with inert-lined caps).

-

Create sets of vials for each condition: control, thermal, photolytic, and hydrolytic stress.

-

-

Exposure to Stress Conditions:

-

Control: Store one set of vials at -20°C in the dark, under an inert atmosphere.

-

Thermal: Place a set in a calibrated oven at 40°C.

-

Photolytic: Place a set in a photostability chamber according to ICH Q1B guidelines.

-

Hydrolytic (Humidity): Place a set in a humidity chamber at 25°C and 75% relative humidity (RH).

-

-

Time-Point Analysis:

-

At specified intervals (e.g., 1 week, 2 weeks, 4 weeks, 3 months), remove one vial from each stress condition.

-

Prepare a sample for HPLC analysis in the same manner as the T=0 sample.

-

Run the HPLC analysis.

-

-

Data Analysis:

-

For each chromatogram, calculate the area percentage of the main this compound peak relative to the total peak area (main peak + all impurity peaks).

-

Plot the purity (%) versus time for each storage condition.

-

Compare the degradation rates under stress conditions to the control sample to identify the key factors affecting stability.

-

Example HPLC Method

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[14]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).[14]

-

Temperature: 25°C.

Conclusion

The chemical integrity of this compound is contingent upon strict adherence to proper storage and handling protocols. The primary degradation risks arise from exposure to atmospheric oxygen and carbon dioxide, elevated temperatures, and light. By implementing the recommended conditions—specifically, storage in a tightly sealed container under an inert atmosphere in a cool, dark place—researchers can ensure the long-term stability and purity of this valuable synthetic intermediate. For critical applications, a formal stability study is recommended to establish a definitive shelf-life under specific laboratory conditions.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Chloro-N-methylbenzylamine 97 94-64-4 [sigmaaldrich.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Topic: Commercial Suppliers of 5-Chloro-2-methylbenzylamine for Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

A Senior Application Scientist's Guide to Sourcing and Qualifying 5-Chloro-2-methylbenzylamine as a Critical Reagent

As a foundational building block in medicinal chemistry and synthetic route development, the quality of this compound (CAS No. 27917-13-1) is not a trivial detail; it is a critical parameter that dictates the success, reproducibility, and integrity of your research. This guide provides a framework for researchers, scientists, and drug development professionals to navigate the commercial landscape of this reagent. We will move beyond simple supplier lists to establish a robust methodology for qualifying vendors and validating the chemical integrity of this essential starting material.

Chemical Identity and Significance

This compound is a substituted benzylamine frequently employed in the synthesis of novel compounds targeted for various therapeutic areas. Its structure offers a versatile scaffold for elaboration.

The presence of the chloro and methyl groups on the aromatic ring, combined with the reactive primary amine, makes it a valuable intermediate. However, its utility is directly proportional to its purity. Contaminants, such as isomers or residual starting materials from its own synthesis, can lead to unforeseen side reactions, complex purification challenges, and ultimately, compromised data.

Part 1: A Framework for Supplier Qualification

In the context of drug development, raw materials and chemical reagents are subject to rigorous quality control.[3][4] While a research setting may not require full GMP (Good Manufacturing Practices) compliance, adopting a similar mindset is crucial for ensuring reliable and reproducible results. The U.S. FDA's guidance on bioanalytical method validation, for instance, emphasizes the importance of characterizing and documenting critical reagents, as lot-to-lot changes can significantly impact assay performance.[5]

Our supplier qualification process can be visualized as a multi-stage filter designed to identify reliable partners for your research needs.

Caption: Supplier Qualification Workflow.

Comparative Data of Potential Suppliers

The following table summarizes information for several commercial suppliers. This is not an exhaustive list but serves as an example of the initial data points to collect. Note that for some "early discovery" chemicals, suppliers may not perform their own analytical testing and sell "as-is," placing the full burden of verification on the buyer.[6]

| Supplier | Product Identifier | Stated Purpose | Documentation Availability | Key Considerations |

| Sigma-Aldrich (Merck) | CDS002947 | Early Discovery Research | Certificate of Origin; CoA may be limited. | Explicitly states they do not collect analytical data for this product and the buyer assumes responsibility for confirming identity and purity. |

| Santa Cruz Biotechnology | sc-230302 | Proteomics Research | SDS & Certificate of Analysis.[1] | States "For Research Use Only" and to refer to the CoA for lot-specific data.[1] |

| Amerigo Scientific | CBB1128670 | Life Science Research | States "does not collect analytical data for this product."[6] | Similar to Sigma-Aldrich, the buyer is responsible for confirming identity and purity.[6] |

| CymitQuimica | IN-DA007JQM | Lab Use Only | Product Information Sheet.[2] | Provides basic chemical properties but purity percentage is not specified on the main product page.[2] |

Part 2: The Certificate of Analysis (CoA) - A Researcher's Rosetta Stone

A Certificate of Analysis is a formal document attesting that a specific batch (or "lot") of a product has been tested and meets a predefined set of specifications.[7][8] It is the single most important piece of documentation you will receive from a supplier.

Key Sections to Scrutinize on a CoA:

-

Header Information:

-

Product Name & CAS No.: Confirms you are looking at the right document.

-

Lot Number: Crucial for traceability. All your experiments should reference the specific lot number used.

-

-

Analytical Results: This is the core of the CoA. You should expect to see:

-

Appearance: A simple but important check (e.g., "Colorless to light yellow liquid").

-

Identity: Typically confirmed by Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy. The result should be "Conforms to structure."

-

Purity: This is the most critical quantitative result. It is usually determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A research-grade chemical should ideally be >98% pure.

-

Other Tests: May include water content (Karl Fischer), or residual solvents.

-

A CoA that simply states "Passes" without providing the actual quantitative data (e.g., "Purity (GC): 99.2%") should be viewed with caution.

Part 3: Trust, but Verify - An In-House QC Protocol

Even with a comprehensive CoA, performing in-house verification of a new reagent is a fundamental practice of robust science. This self-validating step ensures the material is what the label says it is and is suitable for your intended application, mitigating risks from shipping degradation or mislabeling.

Protocol: Identity and Purity Confirmation of this compound

1. Objective: To independently verify the chemical structure and purity of a commercially supplied lot of this compound.

2. Materials:

-

Supplier's sample of this compound.

-

Deuterated chloroform (CDCl₃) for NMR.

-

HPLC-grade acetonitrile and water.

-

Trifluoroacetic acid (TFA).

3. Methodology:

-

Step 1: ¹H NMR for Structural Identity Verification

-

Causality: Proton NMR is the most powerful tool for confirming the specific arrangement of protons in a molecule. It provides a unique fingerprint that can definitively confirm the structure and reveal the presence of structurally-related impurities.

-

Procedure:

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃.

-

Acquire a ¹H NMR spectrum (a 400 MHz spectrometer is sufficient).

-

Expected Chemical Shifts (δ, ppm):

-

~7.2-7.0 (Multiplet, 3H): Aromatic protons.

-

~3.8 (Singlet, 2H): Methylene protons (-CH₂-NH₂).

-

~2.3 (Singlet, 3H): Methyl protons (-CH₃).

-

~1.5 (Broad singlet, 2H): Amine protons (-NH₂), may be shifted or absent depending on solvent and concentration.

-

-

-

Validation: The acquired spectrum should match the expected pattern. Integration of the peaks should correspond to the proton counts (3:2:3).

-

-

Step 2: HPLC-UV for Purity Assessment

-

Causality: HPLC is a sensitive chromatographic technique that separates the main compound from potential impurities.[9][10] Using a UV detector allows for the quantification of the main peak relative to any impurity peaks, providing a precise purity value (as % area).

-

Procedure:

-

Prepare a stock solution of the sample at ~1 mg/mL in 50:50 acetonitrile/water.

-

HPLC Conditions (starting point):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

-

-

Validation: A high-quality sample should show one major peak. The area of this peak, as a percentage of the total area of all peaks, should be ≥98%.

-

Part 4: Impact on Application - A Representative Workflow

The quality of a starting material directly impacts the outcome of a synthetic reaction. Impurities can act as catalysts, inhibitors, or competing substrates.

Consider a simple amide coupling reaction, a cornerstone of medicinal chemistry:

Caption: Impact of Reagent Quality on Synthesis.

If the this compound contains a significant isomeric impurity (e.g., 3-Chloro-2-methylbenzylamine), that isomer will also react, leading to an isomeric amide product. This side product may have very similar chromatographic properties to the desired product, making purification exceedingly difficult and costly in terms of both time and final yield.

Conclusion

Sourcing this compound for research requires a diligent, evidence-based approach. The burden of quality verification ultimately rests with the researcher. By implementing a rigorous supplier qualification framework, critically evaluating the Certificate of Analysis, and performing routine in-house identity and purity checks, scientists can build a foundation of chemical integrity. This ensures that experimental results are valid and reproducible, which is the cornerstone of advancing drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. reagent.co.uk [reagent.co.uk]

- 4. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. jocpr.com [jocpr.com]

- 10. Quality Control During Drug Development | Technology Networks [technologynetworks.com]

The Multifaceted Biological Activities of Chloro-Substituted Benzylamines: A Technical Guide for Drug Discovery Professionals

Introduction

The benzylamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. The introduction of a chloro-substituent onto the benzylamine core profoundly influences its physicochemical properties, modulating its reactivity, lipophilicity, and electronic characteristics. These alterations, in turn, give rise to a broad spectrum of biological activities, positioning chloro-substituted benzylamines as a compelling class of compounds for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the significant biological activities of these compounds, delving into their mechanisms of action, key structure-activity relationships (SAR), and detailed experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Antimicrobial Activity: A Renewed Approach to Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Chloro-substituted benzylamines have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains.

Mechanism of Action

The primary antimicrobial mechanism of many chloro-substituted benzylamines involves the disruption of microbial cell membrane integrity. The lipophilic nature of the chloro-benzyl moiety facilitates insertion into the lipid bilayer, leading to increased membrane permeability. This disruption results in the leakage of essential intracellular components, such as ions and nucleotides, ultimately leading to cell death. Some derivatives have also been shown to interfere with key cellular processes, including DNA replication and enzymatic activity, contributing to their overall antimicrobial effect. For instance, certain compounds have been found to inhibit bacterial FtsZ polymerization, a crucial step in cell division[1].

Structure-Activity Relationship (SAR)

The position and number of chloro-substituents on the aromatic ring significantly impact antimicrobial potency. Generally, compounds with a 3,4-dichloro substitution pattern on the phenyl ring have demonstrated enhanced activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2]. The presence of electron-withdrawing groups, such as chlorine, appears to be a key contributor to the observed activity[3]. Furthermore, the nature of the substituent on the amine nitrogen can also influence the antimicrobial spectrum and potency[4].

Quantitative Data: Minimum Inhibitory and Bactericidal Concentrations

The following table summarizes the antimicrobial activity of representative chloro-substituted benzylamine derivatives against various microbial strains.

| Compound ID | Substitution Pattern | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| CPD18 | p-chloro | S. aureus | 10 | >10 | [2] |

| CPD18 | p-chloro | S. pyogenes | 10 | >10 | [2] |

| CPD22 | 3,4-dichloro | S. aureus | 5 | 5 | [2] |

| CPD22 | 3,4-dichloro | E. faecalis | 5 | 5 | [2] |

| CPD22 | 3,4-dichloro | MRSA Strains | 2.5-5 | N/A | [2] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of chloro-substituted benzylamines.

Materials:

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Sterile 96-well microtiter plates.

-

Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Test compound stock solution (e.g., in DMSO).

-

Positive control antibiotic (e.g., ciprofloxacin).

-

Negative control (medium only).

-

Incubator (37°C).

-

Microplate reader (optional).

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the test compound and control wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture 10-15 µL from each well showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Antitumor Activity: Targeting Cancer Cell Proliferation and Survival

Chloro-substituted benzylamines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key mechanism underlying the antitumor activity of these compounds is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway, characterized by the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase cascades (caspase-9 and caspase-3)[5][6]. Some derivatives have also been shown to activate the extrinsic pathway via caspase-8 activation[5].

Furthermore, many chloro-substituted benzylamines can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. A common observation is arrest at the G2/M phase, which is often associated with the downregulation of key regulatory proteins such as cyclin-dependent kinases (Cdk1/Cdc2) and the upregulation of Cdk inhibitors like p21[5][7].

Structure-Activity Relationship (SAR)

The cytotoxic potency of chloro-substituted benzylamines is highly dependent on the substitution pattern on the aromatic ring. For instance, in a series of 2,4-diphenyl-5H-indeno[1,2-b]pyridines, the introduction of a chlorine atom at the ortho, meta, or para position of the phenyl rings significantly enhanced cytotoxic effects, particularly against breast cancer cell lines[8]. The presence of a 3-chlorophenylamino group has also been identified as a key feature for potent inhibition of protein kinase CK2, a valid cancer target[9].

Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected chloro-substituted benzylamine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 22.4 | [10] |

| Compound 2 | HCT116 (Colon) | 0.34 | [10] |

| Compound 1 | HTB-26 (Breast) | 10-50 | [10] |

| Compound 2 | PC-3 (Prostate) | 10-50 | [10] |

| Compound 1 | HepG2 (Liver) | 10-50 | [10] |

| 11e | COLO 205 (Colon) | < 1 | [11] |

| CX-4945 | Various | N/A (Ki = 0.38 nM) | [9] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of chloro-substituted benzylamines on cancer cells.

Materials:

-

Human cancer cell lines.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Sterile 96-well flat-bottom plates.

-

Test compound stock solution (e.g., in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

CO₂ incubator (37°C, 5% CO₂).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Enzyme Inhibition: A Targeted Approach to Disease Modulation

Chloro-substituted benzylamines have been identified as potent inhibitors of various enzymes implicated in a range of diseases, including cancer and inflammatory disorders.

Targeted Enzymes and Mechanisms of Inhibition

-

17β-Hydroxysteroid Dehydrogenase (17β-HSD): These enzymes are involved in the biosynthesis of active steroid hormones. Inhibition of 17β-HSDs is a promising strategy for the treatment of hormone-dependent cancers. Chloro-substituted benzylamines can act as competitive inhibitors, binding to the active site of the enzyme.

-

β-Tryptase: This serine protease is a key mediator in allergic and inflammatory responses. Inhibitors of β-tryptase have therapeutic potential in asthma and other allergic conditions. Chloro-substituted benzylamines can act as potent and selective inhibitors of this enzyme.

-

Acetyltransferase Eis: This bacterial enzyme from Mycobacterium tuberculosis is responsible for resistance to the aminoglycoside antibiotic kanamycin. Inhibitors of Eis can restore the efficacy of kanamycin against resistant strains.

Quantitative Data: Enzyme Inhibition Constants

The inhibitory potency of these compounds is typically expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

| Compound | Target Enzyme | Ki (nM) | IC₅₀ (nM) | Reference |